Cas no 87295-89-4 (2-Hydroxy-2-methylbut-3-ynoic acid)
2-Hydroxy-2-methylbut-3-ynoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-2-methylbut-3-ynoic acid
- 87295-89-4
- EN300-703161
- AKOS006379041
- SCHEMBL15200868
- 2-Hydroxy-2-methylbut-3-ynoic acid
-
- Inchi: 1S/C5H6O3/c1-3-5(2,8)4(6)7/h1,8H,2H3,(H,6,7)
- InChI Key: DKMJFEUWACYSNL-UHFFFAOYSA-N
- SMILES: OC(C#C)(C(=O)O)C
Computed Properties
- Exact Mass: 114.031694049g/mol
- Monoisotopic Mass: 114.031694049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 57.5Ų
2-Hydroxy-2-methylbut-3-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-703161-0.05g |
2-hydroxy-2-methylbut-3-ynoic acid |
87295-89-4 | 0.05g |
$839.0 | 2023-05-29 | ||
| Enamine | EN300-703161-0.1g |
2-hydroxy-2-methylbut-3-ynoic acid |
87295-89-4 | 0.1g |
$879.0 | 2023-05-29 | ||
| Enamine | EN300-703161-0.25g |
2-hydroxy-2-methylbut-3-ynoic acid |
87295-89-4 | 0.25g |
$920.0 | 2023-05-29 | ||
| Enamine | EN300-703161-0.5g |
2-hydroxy-2-methylbut-3-ynoic acid |
87295-89-4 | 0.5g |
$959.0 | 2023-05-29 | ||
| Enamine | EN300-703161-1.0g |
2-hydroxy-2-methylbut-3-ynoic acid |
87295-89-4 | 1g |
$999.0 | 2023-05-29 | ||
| Enamine | EN300-703161-2.5g |
2-hydroxy-2-methylbut-3-ynoic acid |
87295-89-4 | 2.5g |
$1959.0 | 2023-05-29 | ||
| Enamine | EN300-703161-5.0g |
2-hydroxy-2-methylbut-3-ynoic acid |
87295-89-4 | 5g |
$2900.0 | 2023-05-29 | ||
| Enamine | EN300-703161-10.0g |
2-hydroxy-2-methylbut-3-ynoic acid |
87295-89-4 | 10g |
$4299.0 | 2023-05-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1853685-1g |
2-Hydroxy-2-methylbut-3-ynoic acid |
87295-89-4 | 98% | 1g |
¥7200.00 | 2024-04-27 |
2-Hydroxy-2-methylbut-3-ynoic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-Hydroxy-2-methylbut-3-ynoic acid
Introduction to 2-Hydroxy-2-methylbut-3-ynoic acid (CAS No. 87295-89-4)
2-Hydroxy-2-methylbut-3-ynoic acid, identified by its Chemical Abstracts Service (CAS) number 87295-89-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of β-keto acids and exhibits a unique structural framework characterized by a conjugated system of a triple bond and a hydroxyl group. The presence of these functional groups imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The structure of 2-Hydroxy-2-methylbut-3-ynoic acid consists of a four-carbon backbone with a triple bond at the third carbon, a hydroxyl group at the second carbon, and a methyl group at the same position. This configuration allows for diverse chemical transformations, including condensation reactions, Michael additions, and enolate formation, which are pivotal in constructing more complex molecular architectures. The compound’s ability to participate in such reactions has made it a cornerstone in the synthesis of pharmaceutical intermediates and fine chemicals.
In recent years, the pharmaceutical industry has shown increasing interest in β-keto acids due to their versatile applications in drug discovery. 2-Hydroxy-2-methylbut-3-ynoic acid has been explored as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its conjugated system facilitates the formation of chiral centers, which are essential for developing enantiomerically pure drugs with enhanced pharmacological properties.
One of the most compelling aspects of 2-Hydroxy-2-methylbut-3-ynoic acid is its role in biocatalysis and green chemistry initiatives. Researchers have leveraged its reactivity to develop enzymatic pathways for sustainable production processes. For instance, certain microbial strains have been engineered to metabolize this compound efficiently, leading to the scalable synthesis of high-value chemicals without relying on harsh organic solvents or excessive energy consumption.
The compound’s utility extends beyond pharmaceuticals into materials science and agrochemicals. Its structural motifs are employed in designing novel polymers with tailored mechanical properties and agrochemicals with improved bioavailability. The hydroxyl and triple bond functionalities enable cross-linking reactions that enhance material stability, making it particularly relevant for advanced coatings and adhesives.
Recent advancements in computational chemistry have further highlighted the potential of 2-Hydroxy-2-methylbut-3-ynoic acid as a scaffold for drug discovery. Molecular modeling studies have demonstrated its compatibility with various biological targets, including enzymes and receptors involved in metabolic disorders. These insights have spurred new synthetic strategies aimed at optimizing its pharmacokinetic profile and therapeutic efficacy.
In clinical research, 2-Hydroxy-2-methylbut-3-ynoic acid derivatives have been investigated for their potential roles in modulating inflammatory pathways. Preliminary studies suggest that certain analogs exhibit anti-inflammatory activity comparable to existing therapeutics but with improved selectivity and reduced side effects. This has prompted collaborations between academic institutions and pharmaceutical companies to explore its clinical applicability further.
The synthesis of 2-Hydroxy-2-methylbut-3-ynoic acid itself presents an intriguing challenge due to its reactive nature. Traditional synthetic routes often involve multi-step sequences with low yields and high purification costs. However, recent innovations in catalytic chemistry have introduced more efficient methodologies, such as transition-metal-catalyzed cross-coupling reactions, which significantly enhance production efficiency.
The environmental impact of manufacturing this compound has also been a focus of recent research. Efforts to minimize waste generation and reduce carbon footprint include solvent recovery systems and biocatalytic processes that utilize renewable feedstocks. These sustainable practices align with global initiatives to promote green chemistry principles across industries.
Future directions for 2-Hydroxy-2-methylbut-3-ynoic acid research may include exploring its role in personalized medicine. By understanding how individual genetic profiles influence responses to this compound or its derivatives, researchers could develop bespoke therapeutic strategies tailored to patient needs. Additionally, nanotechnology applications are being explored, where this compound serves as a building block for drug delivery systems capable of targeted release in vivo.
In summary, 2-Hydroxy-2-methylbut-3-ynoic acid (CAS No. 87295-89-4) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features enable innovative synthetic pathways while offering opportunities for sustainable production methods. As research continues to uncover new possibilities for this molecule, its significance is poised to grow further, driving advancements in both academic science and industrial applications.
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